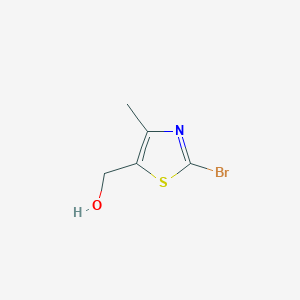
2-(4-Aminotetrahydro-2H-pyran-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminotetrahydro-2H-pyran-3-yl)acetic acid, commonly known as ATPA, is a chemical compound that has been widely studied for its potential applications in scientific research. ATPA is a derivative of the neurotransmitter glutamate and has been shown to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Metal Ion Binding and Complex Formation
Research by Boa et al. (2005) discusses the synthesis of derivatives that contain ATCUN-like metal ion binding sites. These derivatives demonstrate the potential of pyran and acetic acid-containing compounds in forming complexes with metal ions, showcasing their relevance in studies of metal coordination chemistry (Boa, Crane, Kowalczyk, & Sultana, 2005).
Synthesis and Structural Analysis
Wei et al. (2006) synthesized and characterized the crystal structure of a complex molecule incorporating the tetrahydropyran ring, indicating the importance of such structures in organic synthesis and structural biology. This highlights the potential use of 2-(4-Aminotetrahydro-2H-pyran-3-yl)acetic acid in the synthesis of complex molecules and the study of their structural properties (Wei, Hui-qin, Zeng, Run-sheng, Wu, Gui-ping, Wang, Bao-an, & Zou, Jian-ping, 2006).
Catalysis and Synthetic Methodology
Karlubíková et al. (2011) demonstrated the use of palladium(II)-catalyzed hydroxycarbonylation for the synthesis of tetrahydropyran derivatives. This method could be applicable for the synthesis and functionalization of compounds like 2-(4-Aminotetrahydro-2H-pyran-3-yl)acetic acid in the development of pharmaceuticals and natural products (Karlubíková, Babjak, & Gracza, 2011).
Biological Activity and Chemical Reactivity
Research into the germination inhibitory constituents from Erigeron annuus by Oh et al. (2002) identified compounds with structural similarities to tetrahydropyrans, indicating potential biological activities of tetrahydropyran derivatives. This suggests that 2-(4-Aminotetrahydro-2H-pyran-3-yl)acetic acid could be explored for bioactive properties, particularly in agricultural and pharmacological applications (Oh, Lee, Lee, Lee, Lee, Chung, Kim, & Kwon, 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-aminooxan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-6-1-2-11-4-5(6)3-7(9)10/h5-6H,1-4,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIIHBDCVJEGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2751784.png)
![Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2751785.png)

![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2751787.png)
![N-[(3-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751788.png)


![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2751794.png)
![(Z)-4-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2751796.png)

![6-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2751800.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2751802.png)